molecular formula C10H10N2O2 B2929007 (E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine CAS No. 1374409-02-5

(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine

Cat. No.: B2929007
CAS No.: 1374409-02-5
M. Wt: 190.202
InChI Key: BVAPMGBAMQRYKG-SNAWJCMRSA-N
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Description

(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine is a novel chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining an isoxazole core, a furan ring, and an amine functional group, connected through an ethenyl linker. Its structure is emblematic of privileged scaffolds in medicinal chemistry, which are known to interact with a wide range of biological targets . The primary research value of this compound lies in its potential as a multifunctional synthetic intermediate. It can be utilized in the development of new peptidomimetics, as the isoxazole core can serve as a β-amino acid surrogate in the construction of α/β-hybrid peptides, enhancing their metabolic stability and modifying their conformational properties . Furthermore, the conjugated system and the amine group offer a handle for further chemical diversification, making it a versatile precursor for creating libraries of compounds aimed at screening for bioactive molecules. Isoxazole derivatives are extensively investigated for their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities . The specific spatial orientation conferred by the (E)-configured vinyl bridge may be critical for its interaction with biological targets, such as enzyme active sites. Researchers can employ this compound in hit-to-lead optimization campaigns, particularly in projects targeting heterocycle-responsive biological pathways. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

5-[(E)-2-(furan-2-yl)ethenyl]-3-methyl-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-10(11)9(14-12-7)5-4-8-3-2-6-13-8/h2-6H,11H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAPMGBAMQRYKG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1N)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine typically involves the following steps:

    Formation of the Furan-2-yl Vinyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable vinylating agent under basic conditions to form the (E)-2-(furan-2-yl)vinyl intermediate.

    Cyclization to Isoxazole: The intermediate is then subjected to cyclization with hydroxylamine or its derivatives to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amination: The final step involves the introduction of the amine group at the 4-position of the isoxazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The vinyl group can be reduced to form the corresponding alkane derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of (E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine with structurally or functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
This compound (Target) Isoxazole 3-methyl; 5-(E)-vinylfuran; 4-amine Not explicitly reported in evidence N/A
(E)-5-(3-Methoxystyryl)-3-methylisoxazol-4-amine Isoxazole 3-methyl; 5-(E)-3-methoxystyryl; 4-amine Anticancer/antimicrobial (inferred from SAR)
(E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b]thiadiazole Triazolothiadiazole 6-(E)-vinylfuran; 3-(2-chlorophenyl) CDC25B inhibitor (IC₅₀ = 0.82 µM)
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Thiazole-hydrazone Furan-methylene-hydrazine; fluorophenyl Anticandidal (MIC = 250 µg/mL)
(E)-2-(2-(Furan-2-yl)vinyl)naphtho[1,2-d]oxazole (FN-5) Naphthoxazole (E)-vinylfuran Fluorescent probe (quantum yield studied)

Key Observations:

Core Structure Influence :

  • The isoxazole core in the target compound is distinct from thiazole (), triazolothiadiazole (), and naphthoxazole (). Isoxazoles are generally more polar than thiazoles due to the oxygen atom, which may influence solubility and bioavailability .
  • Triazolothiadiazoles () exhibit potent enzymatic inhibition (e.g., CDC25B), suggesting that the target compound’s isoxazole-amine core could be optimized for similar kinase-targeting applications .

Substituent Effects: The (E)-vinylfuran group in the target compound is shared with FN-5 (), where the extended conjugation enhances fluorescence properties. However, replacing naphthoxazole with isoxazole may reduce π-stacking capacity, altering photophysical behavior .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods for (E)-styryl isoxazoles (), such as Heck coupling or condensation reactions. In contrast, triazolothiadiazoles () require multi-step cyclization, complicating scalability .

Biological Activity

(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a selective dual inhibitor of phosphodiesterase enzymes PDE3 and PDE4. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a furan ring, a vinyl group, and an isoxazole ring, which contributes to its distinctive chemical and biological properties.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 1374409-02-5

Target Enzymes

The primary targets of this compound are phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Inhibition of these enzymes leads to increased levels of cyclic nucleotides, which activate protein kinase A (PKA), resulting in various cellular responses.

Biochemical Pathways

  • Inhibition of PDE3 and PDE4 : This inhibition enhances cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.
  • Cellular Effects : Increased cAMP levels can lead to smooth muscle relaxation and bronchodilation, making the compound potentially useful in treating respiratory conditions.

Antimicrobial and Anti-inflammatory Effects

Research indicates that the compound exhibits both antimicrobial and anti-inflammatory properties. It has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate immune responses through the inhibition of PDE4, which is known to play a role in inflammatory processes.

Antioxidant Activity

In studies assessing antioxidant properties, derivatives similar to this compound have shown significant potential in reducing oxidative stress by neutralizing reactive oxygen species, thus protecting cellular components from damage .

In Vitro Studies

  • Cell Proliferation Assays : In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines. For instance, compounds derived from furan and isoxazole frameworks have shown promising results against lung cancer cell lines such as A549 and HCC827 .
  • Enzyme Inhibition Assays : The compound's ability to inhibit α-amylase and α-glucosidase has been evaluated, with results indicating that it may serve as a dual inhibitor for these enzymes, which are critical in carbohydrate metabolism .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : Evaluations on human lung cancer cell lines revealed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Molecular Docking Studies : Computational studies support the binding affinity of this compound to target enzymes, indicating its potential effectiveness as an inhibitor .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of (E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine?

  • Methodological Answer : The compound can be synthesized via structural modifications of heterocyclic matrices. For example, coupling furan-2-ylvinyl groups with isoxazole precursors using palladium-catalyzed cross-coupling reactions or condensation with ethyl aroylacetates (as demonstrated in triazole-based analogs) . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to enhance yield and stereoselectivity. Post-synthesis purification via column chromatography or recrystallization ensures structural fidelity.

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and vinyl group geometry (e.g., E/Z isomer differentiation via coupling constants) .
  • IR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, furan C-O-C vibrations at ~1250 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .
  • Mass Spectrometry : High-resolution Orbitrap systems (e.g., Orbitrap Fusion Lumos) confirm molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting pharmacologically relevant pathways. For anti-inflammatory or anti-exudative activity (as suggested for triazole analogs), employ LPS-induced macrophage models to measure cytokine suppression (IL-6, TNF-α) . Dose-response curves (1–100 µM) with positive controls (e.g., dexamethasone) and statistical validation (ANOVA, p < 0.05) ensure reliability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like COX-2 or NF-κB, employing crystal structures from the PDB .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, Fukui indices) to predict reactivity and nucleophilic/electrophilic sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate binding modes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets (e.g., IC₅₀ values) using PRISMA guidelines, accounting for variables like cell line specificity or assay protocols .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., controlled oxygen levels, passage-matched cells) .
  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target effects or pathway crosstalk that may explain discrepancies .

Q. How to design environmental fate studies for this compound?

  • Methodological Answer :

  • Degradation Kinetics : Assess hydrolysis/photolysis rates under simulated sunlight (Xe lamp, λ > 290 nm) and pH-varied conditions (pH 4–9) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to determine LC₅₀/EC₅₀ values .
  • Biotic Transformations : Employ soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated or demethylated derivatives) .

Q. What advanced structural modifications enhance the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility and bioavailability .
  • Isosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate LogP and metabolic stability .
  • Co-crystallization : Optimize crystal forms (polymorph screening) to enhance thermal stability and dissolution rates .

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